molecular formula C19H27ClN2O3S B11344617 {1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B11344617
M. Wt: 398.9 g/mol
InChI Key: QYKIXZOZOINCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenylmethanesulfonyl group and a 4-methylpiperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with 4-methylpiperidine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H27ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27ClN2O3S/c1-15-6-10-21(11-7-15)19(23)17-8-12-22(13-9-17)26(24,25)14-16-2-4-18(20)5-3-16/h2-5,15,17H,6-14H2,1H3

InChI Key

QYKIXZOZOINCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.